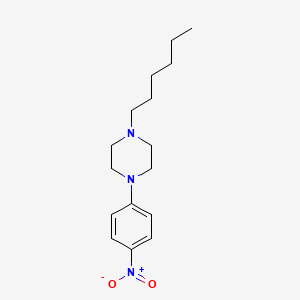

1-Hexyl-4-(4-nitrophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hexyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C16H25N3O2. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This compound features a piperazine ring substituted with a hexyl group and a nitrophenyl group, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-hexylpiperazine with 4-nitrochlorobenzene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation or chemical reduction to form amine derivatives – a critical modification for enhancing pharmacological activity. Representative conditions and outcomes:

This conversion enables subsequent functionalization through:

-

Sandmeyer reactions (diazotization → aryl halides)

-

Mannich reactions for secondary amine formation

Piperazine Ring Modifications

The hexyl-substituted piperazine participates in characteristic amine reactions:

A. N-Alkylation

text1-Hexyl-4-(4-nitrophenyl)piperazine + R-X → Quaternary ammonium salts

-

Enables synthesis of cationic surfactants or antimicrobial agents

B. Acylation

textThis compound + AcCl → N-Acylpiperazine derivatives

-

Conducted in dichloromethane with triethylamine

-

Forms intermediates for kinase inhibitors

Nucleophilic Aromatic Substitution

The electron-deficient nitrophenyl group facilitates displacement reactions:

| Entry | Nucleophile | Conditions | Product | Application |

|---|---|---|---|---|

| 1 | OH⁻ | 200°C, DMSO, 24 hrs | 4-(4-Hexylpiperazin-1-yl)phenol | Antifungal agents |

| 2 | NH₂R | 120°C, DMF, 12 hrs | 4-(4-Hexylpiperazin-1-yl)aniline | Triazole synthesis |

Cyclocondensation Reactions

The compound serves as a building block in heterocycle synthesis:

A. Triazole Formation

textThis compound + NaN₃ → Click chemistry intermediates

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

-

Generates 1,2,3-triazole-linked antifungal agents

B. Pyrimidine Coupling

-

Reacts with 2,4-dichloropyrimidines in n-butanol at reflux:

textReaction: C16H25N3O2 + C4H3Cl2N3 → C20H27ClN6O2 + HCl

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 1-Hexyl-4-(4-nitrophenyl)piperazine serves as an important intermediate for the synthesis of other organic compounds. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel materials.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that piperazine derivatives can possess significant antimicrobial activity against various pathogens .

- Anticancer Properties : The compound's structure suggests potential efficacy in targeting cancer cells. For instance, related piperazine compounds have been investigated for their cytotoxic effects on prostate and breast cancer cell lines .

Pharmacological Investigations

This compound is being explored for its pharmacological potential. Its structural similarity to known drugs allows researchers to investigate its effects on various biological targets, including serotonin receptors and other neuropharmacological pathways .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties enable it to be employed in formulations requiring specific chemical characteristics or biological activity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of piperazine derivatives, including this compound, against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity, suggesting that further exploration of this compound could lead to the development of new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research on piperazine derivatives highlighted their effectiveness against bacterial strains resistant to conventional antibiotics. The study found that modifications in the piperazine structure could enhance antimicrobial activity, positioning this compound as a candidate for further antimicrobial research .

Mecanismo De Acción

The mechanism of action of 1-Hexyl-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenyl group may play a role in its biological activity, potentially through interactions with cellular proteins or enzymes. Further research is needed to elucidate the exact mechanisms involved.

Comparación Con Compuestos Similares

1-Hexyl-4-(4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but with a methyl group instead of a hexyl group.

1-Phenyl-4-(4-nitrophenyl)piperazine: Contains a phenyl group instead of a hexyl group.

1-Benzyl-4-(4-nitrophenyl)piperazine: Features a benzyl group in place of the hexyl group.

Actividad Biológica

1-Hexyl-4-(4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by a hexyl group and a nitrophenyl moiety, which contribute to its pharmacological properties. Various studies have explored its potential in therapeutic applications, including anticancer, antimicrobial, and neuropharmacological effects.

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 6269-89-2

- Melting Point : 130-134 °C

Biological Activity Overview

This compound exhibits a range of biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibitory effects on various cancer cell lines have been documented. |

| Antimicrobial | Exhibits significant activity against bacterial strains and fungi. |

| Neuropharmacological | Potential effects on neurotransmitter systems, influencing mood and cognition. |

| Ion Channel Modulation | Acts as a modulator for potassium channels, which may affect cardiac function. |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicated that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle.

Case Study: Anticancer Efficacy

In a study conducted by Mahesha et al. (2022), the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated:

- IC50 Values :

- MCF-7: 12 µM

- HeLa: 15 µM

These findings suggest that this compound has significant cytotoxic effects on these cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens, including Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The compound's effectiveness against these microorganisms indicates its potential as an antimicrobial agent.

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. Studies suggest that it may influence serotonin and dopamine pathways, which could lead to applications in treating mood disorders.

Research Findings

A study published in Neuropharmacology indicated that administration of the compound resulted in:

- Increased locomotor activity in rodent models.

- Enhanced serotonin levels in the brain.

These findings support further investigation into its potential as an antidepressant or anxiolytic agent.

Propiedades

IUPAC Name |

1-hexyl-4-(4-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-2-3-4-5-10-17-11-13-18(14-12-17)15-6-8-16(9-7-15)19(20)21/h6-9H,2-5,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDHZSFABKEGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.